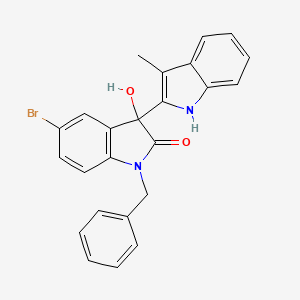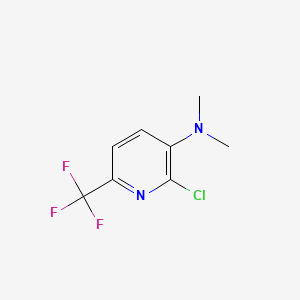![molecular formula C14H20N2O4 B12453881 tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)
tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C14H20N2O4 . It is known for its applications in organic synthesis and as a building block in the preparation of various functionalized molecules. The compound features a tert-butyl carbamate group, a hydroxyimino group, and a methoxyphenyl group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate precursors under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation reactions to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, modulating their function.
Comparison with Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl N-(2-aminoethyl)carbamate: Employed in the preparation of protected amines.
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: Utilized in the synthesis of various functionalized amines.
Uniqueness: tert-Butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyimino group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-6-5-7-11(8-10)19-4/h5-8,18H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCNSTOFPLPSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,4,8-trimethyl-2-(naphthalen-2-yl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B12453802.png)

![N-[4-(Trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12453813.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylpentanamide](/img/structure/B12453817.png)
![3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453830.png)
![N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B12453847.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)

![N-(oxolan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12453857.png)
![2-Ethyl-3-(2-hydroxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B12453863.png)
![N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453871.png)
![4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol dihydrochloride](/img/structure/B12453873.png)
![(1R,2S)-2-{[4-(9-{4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}fluoren-9-YL)phenyl]carbamoyl}cyclohexane-1-carboxylic acid](/img/structure/B12453879.png)
![2-methyl-5-nitro-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12453887.png)
